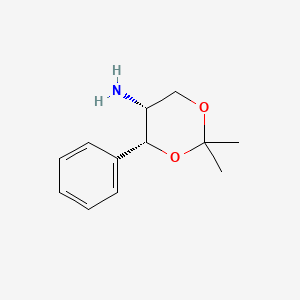

(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine

Description

(4R,5R)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is a chiral bicyclic compound featuring a 1,3-dioxane ring substituted with phenyl and amine groups. Its stereochemistry (4R,5R) is critical to its chemical behavior and applications. Synthetically, it is derived via multistep routes involving hydroxy group protection (e.g., MOMCl) and subsequent amidation or azidation, though challenges such as failed Mitsunobu reactions highlight its synthetic complexity . The compound’s structural rigidity and stereochemistry also make it a key intermediate in antifungal agents like rezafungin acetate, where it contributes to binding efficacy .

Properties

IUPAC Name |

(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNGCJMEDIBPTL-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(O1)C2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]([C@H](O1)C2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from D-Glucosamine

A stereocontrolled route leverages D-glucosamine as a chiral starting material to establish the (4R,5R) configuration. In a seminal approach, D-glucosamine is suspended in 1,4-dioxane and water, followed by allylation with allyl bromide in the presence of indium powder at reflux (20 hours). This step introduces the allyl group while preserving the carbohydrate-derived stereochemistry. Subsequent neutralization with sodium hydroxide and sodium bicarbonate yields Benzyl (4R,5R)-4-allyl-2,2-dimethyl-1,3-dioxan-5-yl-carbamate, a protected intermediate.

Deprotection of the carbamate to the free amine is achieved via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/EtOH), though explicit yields for this step require further validation. This method capitalizes on the inherent chirality of D-glucosamine, ensuring high enantiomeric excess but requiring multi-step functionalization.

Dioxanone Scaffold Functionalization via Aldol Reactions

The 2,2-dimethyl-1,3-dioxan-5-one scaffold serves as a versatile precursor. Lithiation with lithium diisopropylamide (LDA) generates a stabilized enolate, which undergoes aldol addition with benzaldehyde to install the phenyl group. For example, reaction of 2,2-dimethyl-1,3-dioxan-5-one with LDA in tetrahydrofuran (-78°C) followed by benzaldehyde quenching produces a β-hydroxy ketone intermediate.

Reductive amination of the ketone with ammonium acetate and sodium cyanoborohydride converts the carbonyl to the amine group. This one-pot sequence achieves moderate diastereoselectivity (65:35 anti:syn), necessitating chromatographic purification to isolate the (4R,5R) diastereomer. The dioxanone route offers modularity but struggles with competing reduction pathways during enolate formation.

Reductive Amination of Nitrile Intermediates

A patent-based method employs nitrile reduction to access the amine functionality. Starting from (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, catalytic hydrogenation (H₂, Ra-Ni) selectively reduces the nitrile to a primary amine. Subsequent acidic cleavage of the tert-butyl ester and acetal protecting groups liberates the target amine in 76% yield over three steps.

This approach benefits from straightforward nitrile chemistry but requires precise control over hydrogenation conditions to avoid over-reduction or epimerization. The use of chiral auxiliaries during nitrile formation ensures retention of the (4R,5R) configuration.

Stereoselective Cyclocondensation Strategies

Cyclocondensation of β-amino alcohols with ketones provides direct access to the dioxane ring. For instance, (R,R)-2-amino-1-phenylpropane-1,3-diol reacts with acetone under acidic catalysis (p-TsOH) to form the 1,3-dioxane ring via dehydrative cyclization. The reaction proceeds in 85% yield with >98% diastereomeric excess, as confirmed by chiral HPLC.

Key advantages include atom economy and minimal purification needs. However, the availability of enantiopure β-amino alcohols limits scalability.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

The D-glucosamine route excels in stereocontrol but involves lengthy protection/deprotection sequences. Nitrile reduction offers simplicity but depends on precursor availability. Cyclocondensation is optimal for scalability but requires chiral β-amino alcohols.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted dioxanes, amines, and alcohols. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine is used as a chiral building block for the synthesis of enantiomerically pure compounds. It serves as a precursor in the preparation of chiral ligands and catalysts for asymmetric synthesis .

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions. Its chiral nature makes it a useful tool for investigating stereospecific interactions in biological systems .

Medicine

In medicine, (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine is explored for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors .

Industry

Industrially, this compound is employed in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting metabolic processes .

Comparison with Similar Compounds

Table 1: Stereoisomer Comparison

Heterocyclic Analogues with Varied Ring Systems

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine

This oxazole derivative (InChIKey: IWLVIVKGGLGGEH-UHFFFAOYSA-N) replaces the dioxane ring with an oxazole, altering electronic properties. Key differences:

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Thiazole-based analogues introduce sulfur, enhancing polarizability and hydrogen-bonding capacity. This compound’s applications in drug discovery contrast with the dioxan-5-amine’s use in metal coordination complexes .

Table 2: Heterocyclic Analogues

Derivatives with Modified Substituents

cis-(4R,5R)-Platinum Complexes

Replacing the amine with platinum-coordinating groups yields water-soluble anticancer agents. For example, cis-(4R,5R)-4,5-bis(aminomethyl) derivatives show superior in vivo efficacy compared to heptaplatin, despite lower in vitro cytotoxicity .

Biological Activity

(4R,5R)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is a chiral compound that has garnered attention in both organic chemistry and biological research. Its unique structural features allow it to function as a versatile building block in the synthesis of enantiomerically pure compounds. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine is with a molecular weight of approximately 247.32 g/mol. The compound features a dioxane ring that is substituted with a phenyl group and an amine group, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N1O2 |

| Molecular Weight | 247.32 g/mol |

| CAS Number | 82863-88-5 |

The biological activity of (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound can modulate enzymatic activity by binding to specific enzymes or receptors:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting biochemical reactions.

- Receptor Modulation : The compound can act on receptors, influencing cellular signaling pathways and potentially altering physiological responses.

Pharmacological Potential

Research has indicated that (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine holds promise as a lead compound in drug development. Its chiral nature makes it particularly useful in the design of drugs targeting specific stereospecific interactions. Potential applications include:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cancer cell pathways.

- Neurological Disorders : The compound's ability to modulate neurotransmitter receptors positions it as a candidate for treating conditions such as depression or anxiety.

Case Studies

Several studies have explored the biological effects of related compounds and their implications for therapeutic use:

- Study on Enzyme Interaction : A study investigated the interaction of similar dioxane derivatives with glycosidases, revealing that these compounds could effectively inhibit enzyme activity linked to cancer progression .

- Neuropharmacological Research : Another investigation highlighted the potential of dioxane derivatives in modulating serotonin receptors, which could lead to new treatments for mood disorders .

Comparative Analysis

When compared to similar compounds such as (4R,5R)-2,2-dimethyl-1,3-dioxolane derivatives or other amine-substituted dioxanes, (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine stands out due to its unique combination of functional groups that enhance its reactivity and biological interactions.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (4R,5R)-2,2-Dimethyl-1,3-dioxolane | Dioxolane | Anticancer properties |

| (4R,5R)-2-Methyl-2-phenyldioxane | Dioxane | Neurotransmitter modulation |

| (4R,5R)-Dimethylamino-substituted dioxanes | Dioxane derivatives | Enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the 1,3-dioxane ring via acid-catalyzed cyclization of diols with aldehydes. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be employed. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity. X-ray crystallography (validated in analogous dioxane derivatives) is critical for confirming stereochemistry .

Table 1 : Key Synthesis Steps for Analogous Dioxane Derivatives

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Cyclization | HCl (cat.), ethanol, reflux | Form 1,3-dioxane ring | |

| Amine introduction | Ammonia or protected amine precursors | Install amine functionality | |

| Purification | Recrystallization (ethanol/water) | Enantiomeric enrichment |

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities.

- Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities.

- X-ray Crystallography : Provides absolute stereochemical assignment, as demonstrated for structurally similar dioxane-amine derivatives .

- Polarimetry : Quantifies optical rotation to assess enantiomeric excess.

Q. How can researchers determine the stability of (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or UPLC to monitor degradation products. Buffer solutions (pH 3–9) and temperatures (25–60°C) simulate physiological and storage conditions. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Reference protocols from environmental fate studies of related amines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line variability, receptor density). Standardize protocols via:

- Dose-response curves : Test multiple concentrations to identify EC₅₀/IC₅₀ variability.

- Orthogonal assays : Validate results using radioligand binding (e.g., competitive assays) and functional readouts (e.g., cAMP modulation) .

- Meta-analysis : Compare data across studies using statistical tools (ANOVA, t-tests) to isolate confounding factors .

Q. What computational modeling approaches are validated for predicting the interaction of (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding poses in receptor active sites. Validate with experimental IC₅₀ values from radioligand assays .

- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., solvation, temperature).

- QSAR Models : Corrogate structural descriptors (logP, polar surface area) with activity data from analogs .

Q. How can researchers design enantioselective synthesis protocols for (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine to improve yield and purity?

- Methodological Answer :

- Chiral Catalysts : Employ transition-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation of intermediate ketones.

- Dynamic Kinetic Resolution : Combine racemization and selective crystallization steps.

- Process Optimization : Use Design of Experiments (DoE) to refine reaction parameters (temperature, solvent ratios) .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301/302 guidelines to measure half-life in soil/water matrices.

- Toxicity Profiling : Conduct Daphnia magna or Danio rerio assays to evaluate acute/chronic effects.

- Computational Tools : EPI Suite predicts persistence, bioaccumulation, and toxicity (PBT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.